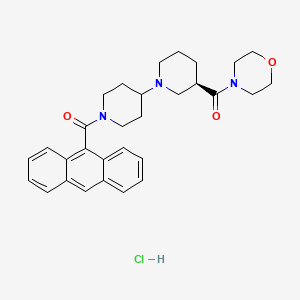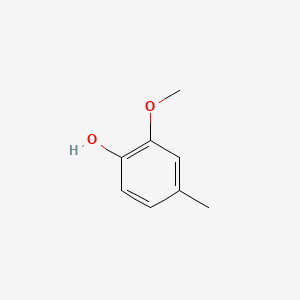
2-Methoxy-4-methylphenol
Übersicht
Beschreibung
Creosol is a colorless to yellowish aromatic liquid and one of the components found in creosote. It shares structural similarities with phenol but is considered a less toxic disinfectant . Sources of creosol include coal tar creosote, wood creosote, and it can also be obtained as a reduction product of vanillin using zinc powder in strong hydrochloric acid (Clemmensen reduction). Interestingly, creosol is also found in green vanilla beans and tequila .
Wissenschaftliche Forschungsanwendungen
Creosol finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for antimicrobial and antioxidant properties.
Industry: Limited industrial applications due to toxicity concerns.
Wirkmechanismus
The exact mechanism by which creosol exerts its effects remains an area of ongoing research. It likely involves interactions with cellular targets, possibly related to its phenolic structure.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Methoxy-4-methylphenol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to exhibit anti-inflammatory properties, which are primarily attributed to its ability to inhibit the activity of cyclooxygenase enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation. By inhibiting cyclooxygenase, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, it has been observed to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in regulating the immune response to infection. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes . Additionally, this compound has been found to impact cellular metabolism by influencing the activity of enzymes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the methoxy and hydroxyl groups present in the compound, which form hydrogen bonds with the enzyme’s active site residues. Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB, thereby influencing the transcription of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air for extended periods. Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant properties over time, although its efficacy may decrease slightly due to gradual degradation . In vitro studies have demonstrated that the compound can exert sustained effects on cellular function, including the inhibition of pro-inflammatory gene expression and the reduction of oxidative stress markers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antioxidant effects without causing adverse reactions . At high doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxicity . Therefore, careful dosage optimization is crucial when using this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including catechol derivatives . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism can influence its bioavailability and efficacy, as well as its potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects. Its distribution is also influenced by its lipophilicity, which allows it to readily cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. Its presence in the mitochondria is particularly significant, as it can directly influence mitochondrial function and oxidative stress responses . The compound’s localization is facilitated by its chemical structure, which allows it to interact with mitochondrial membranes and enzymes. Additionally, post-translational modifications, such as phosphorylation, can affect its targeting to specific subcellular compartments .
Vorbereitungsmethoden
a. Synthetic Routes: Creosol can be synthesized through various methods, including:
Clemmensen Reduction: Reduction of vanillin using zinc powder in strong hydrochloric acid yields creosol.
Other Routes: Although not commonly used industrially, creosol can be synthesized via other methods involving guaiacol or related compounds.
b. Industrial Production: While creosol is not produced on a large scale, it can be obtained as a byproduct during the production of other chemicals, such as vanillin.
Analyse Chemischer Reaktionen
Creosol undergoes several types of reactions:
Halogenation: Reacts with hydrogen halides to give a catechol.
Oxidation/Reduction: Can be oxidized or reduced under appropriate conditions.
Substitution: Exhibits substitution reactions typical of phenolic compounds.
Common reagents include halogens (e.g., chlorine), strong acids, and reducing agents. The major products formed depend on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Creosol’s uniqueness lies in its combination of phenolic and methoxy groups. Similar compounds include guaiacol, vanillin, and other alkylphenols.
Eigenschaften
IUPAC Name |
2-methoxy-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETRWTHZSKVLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047105 | |
| Record name | 2-Methoxy-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to yellowish liquid, sweet, spicy, slightly vanilla-like odour | |
| Record name | 2-Methoxy-4-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Methoxy-4-methylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
221.00 to 222.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methoxy-4-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water, miscible (in ethanol) | |
| Record name | 2-Methoxy-4-methylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.089-1.096 | |
| Record name | 2-Methoxy-4-methylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
93-51-6 | |
| Record name | 2-Methoxy-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Creosol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Creosol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methoxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CREOSOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GW1KZG6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-4-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5.5 °C | |
| Record name | 2-Methoxy-4-methylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Methoxy-4-methylphenol?
A1: this compound has a molecular formula of C8H10O2 and a molecular weight of 138.16 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various matrices. []
Q3: Does the structure of this compound influence its antioxidant activity?
A3: Yes, the presence of the phenolic hydroxyl group and the methoxy group in this compound contributes to its antioxidant activity. [] Studies have shown that the number and position of hydroxyl groups, as well as the presence of specific substituents, significantly impact the radical scavenging ability of phenolic compounds. []
Q4: Are there other compounds with similar structures to this compound that exhibit synergistic effects?
A4: Yes, research has shown that compounds structurally similar to this compound, such as eugenol, isoeugenol, 2-methoxy-4-ethylphenol, and 2-methoxy-4-propylphenol, demonstrate synergistic effects in attracting male Bactrocera latifrons when combined with α-ionol. [] These findings suggest a potential role for this compound and its analogs in pest control strategies.
Q5: Can this compound be utilized as a starting material for the synthesis of other valuable compounds?
A5: Yes, this compound serves as a key precursor in the synthesis of butylated caffeic acid (BCA), a novel antioxidant. [] The synthesis involves a four-step reaction, including Friedel-Crafts alkylation, bromine oxidation, ether bond hydrolysis, and Knoevenagel condensation.
Q6: What is the role of this compound in lignin depolymerization?
A6: this compound is one of the identified products resulting from lignin depolymerization using iso-propylamine-based lead chloride perovskite nanomaterials as photocatalysts under UV light. [] GC-MS analysis revealed its presence alongside other monomeric functionalities like benzene, phenol, and catechol.
Q7: How does the stability of this compound change under different conditions?
A7: The stability of this compound is influenced by factors like temperature and pH. For instance, studies on the reaction of superoxide with phenoxyl-type radicals, including those derived from this compound, showed that the rate of dioxygen elimination from the resulting hydroperoxides increased with both pH and temperature. []
Q8: Are there any applications of this compound related to its material compatibility and stability?
A8: Research suggests potential applications for this compound as a component in anticorrosive, antioxidative, and environmentally friendly anti-rusting paint formulations. []
Q9: How is computational chemistry used to study this compound?
A9: Density functional theory (DFT) calculations have been employed to investigate the energy profiles and reaction pathways involved in the hydrodeoxygenation of vanillin, a compound structurally related to this compound. [] These calculations help elucidate the reaction mechanisms and the role of catalysts in such processes.
Q10: How do structural modifications of this compound affect its reactivity with hydroxyl radicals?
A10: Studies investigating the gas-phase reactions of hydroxyl radicals with methoxylated aromatic compounds, including this compound, have shown that the rate coefficients are influenced by the type, number, and position of substituents on the aromatic ring. [] The presence of the methoxy and methyl groups in this compound, as well as their positions relative to the phenolic hydroxyl group, contribute to its specific reactivity towards hydroxyl radicals.
Q11: Is there any research on the toxicity of this compound?
A11: While this compound possesses valuable properties, it's crucial to acknowledge potential toxicological concerns. Studies have explored the cytotoxic and apoptotic effects of eugenol-related compounds, including this compound, in HL-60 leukemia cells. [] Further research is needed to fully understand the safety profile of this compound and establish safe exposure limits for various applications.
Q12: Are there any studies on the biodegradability of this compound?
A13: While specific biodegradation studies on this compound might be limited, research suggests that some phenolic compounds, structurally similar to this compound, can be degraded by microorganisms. []
Q13: What analytical techniques are used to study this compound in whisky?
A14: Researchers employ techniques like Aroma Extract Dilution Analysis (AEDA) and Stable Isotope Dilution Assays (SIDA) coupled with GC/MS/O (Gas Chromatography/Mass Spectrometry/Olfactometry) to identify and quantify this compound in whisky, helping to characterize its contribution to the smoky aroma. [, ]
Q14: How is this compound analyzed in cocoa products?
A15: Gas chromatography, coupled with mass spectrometry, is employed to identify and quantify this compound in cocoa products. Multivariate statistical methods are then applied to the chromatographic data to differentiate cocoa masses based on geographical origin and roasting conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



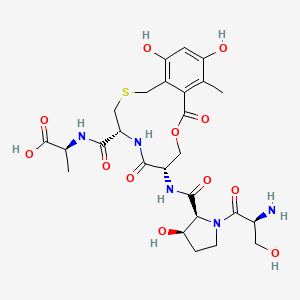


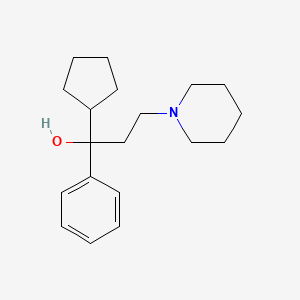
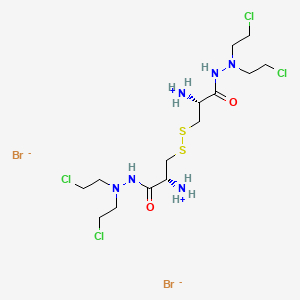
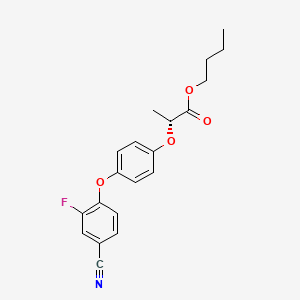

![4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)
![1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B1669538.png)
![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)



